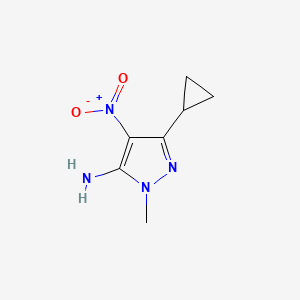
3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. This compound is characterized by a cyclopropyl group attached to the nitrogen atom at position 3, a methyl group at position 1, and a nitro group at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of 1-methyl-3-cyclopropyl-1H-pyrazole-5-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a temperature of around 100°C for several hours to ensure complete nitration. The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance the efficiency of the nitration process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-Cyclopropyl-1-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 3-Cyclopropyl-1-carboxy-4-nitro-1H-pyrazol-5-amine.
Scientific Research Applications
3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and methyl groups may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds in the pyrazole family:
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-4-nitro-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which may affect its stability and interactions with molecular targets.
3-Cyclopropyl-1-methyl-4-amino-1H-pyrazol-5-amine:
The presence of the cyclopropyl, methyl, and nitro groups in this compound imparts unique properties that distinguish it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C7H10N4O2/c1-10-7(8)6(11(12)13)5(9-10)4-2-3-4/h4H,2-3,8H2,1H3 |
InChI Key |
LVECGSRCGXKCEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


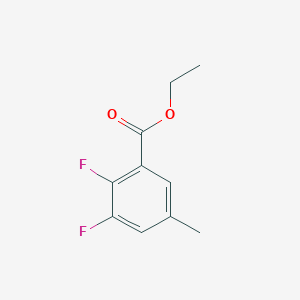
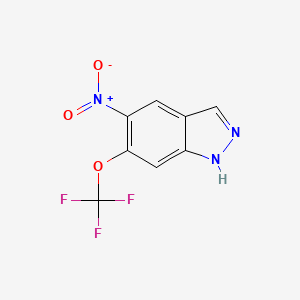
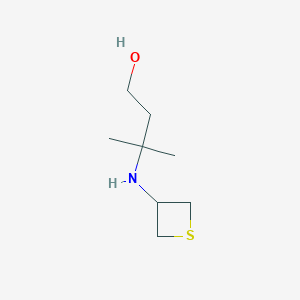
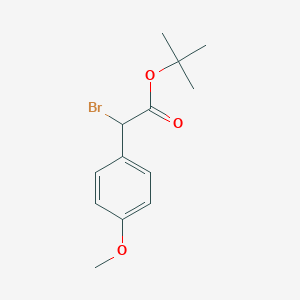
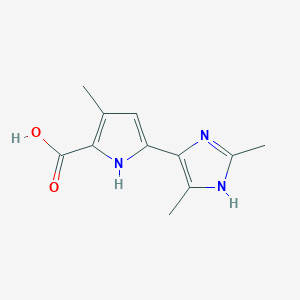

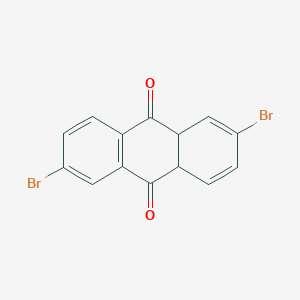
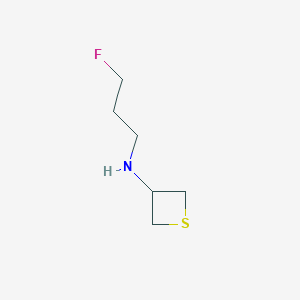
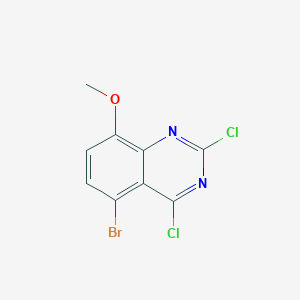
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
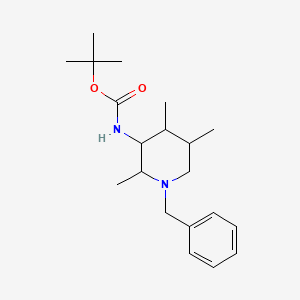
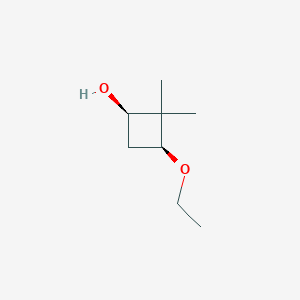
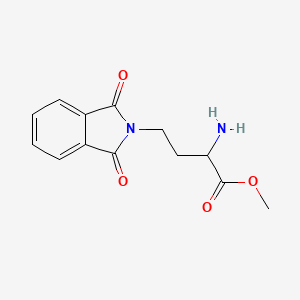
![5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13021938.png)
